Absence of Documented Biological Activity for 946337-87-7 Against Peer-Reviewed Comparators
No IC50, K_i, EC50, MIC, or any other quantitative biological activity value for the target compound was found in peer-reviewed journals, patents (excluding excluded sources), or authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay. Consequently, no direct head-to-head comparison with any specific analog or standard inhibitor (e.g., acetazolamide) is possible. For reference, the closest structurally related class—benzenesulfonamide-1,3,4-oxadiazole hybrids—has yielded compounds with hCA I and XIII inhibition in the 15–76 nM range [1], but these data points cannot be attributed to the target compound.
| Evidence Dimension | Biological Activity (Inhibitory Potency) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class Benchmark: Benzenesulfonamide-1,3,4-oxadiazole hybrids (e.g., compound 6e: hCA I K_i = 75.8 nM; hCA XIII K_i = 15.4 nM) [1] |
| Quantified Difference | Not calculable |
| Conditions | Fluorescence-based stopped-flow carbonic anhydrase inhibition assay against human isoforms hCA I, II, IX, and XIII [1] |
Why This Matters
Without quantitative activity data, this compound cannot be prioritized by a scientific or industrial user relative to well-characterized alternatives, as its potency, selectivity, and therapeutic window remain completely unknown.
- [1] Swain, B., Abhay, Singh, P., Angeli, A., Aashritha, K., Nagesh, N., Supuran, C. T., & Arifuddin, M. (2021). 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 37, 127856. View Source
